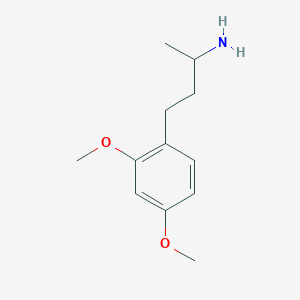

3-(2,4-Dimethoxy-phenyl)-1-methyl-propylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-dimethoxyphenyl)butan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-9(13)4-5-10-6-7-11(14-2)8-12(10)15-3/h6-9H,4-5,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBLOGXWMZKKOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=C(C=C(C=C1)OC)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 2,4 Dimethoxy Phenyl 1 Methyl Propylamine and Its Analogues

Stereoselective Synthesis Approaches

Achieving a specific stereoisomer of 3-(2,4-Dimethoxy-phenyl)-1-methyl-propylamine is paramount for its potential applications. Stereoselective synthesis aims to produce a single enantiomer or diastereomer in high yield, and two primary strategies to achieve this are asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis utilizes a chiral catalyst to control the stereochemical outcome of a reaction, forming a new stereocenter with high enantioselectivity. For the synthesis of this compound, a key C-C bond-forming step can be rendered asymmetric. A plausible approach involves the asymmetric reduction of a suitable prochiral ketone precursor, 1-(2,4-dimethoxyphenyl)propan-2-one.

Catalytic asymmetric hydrogenation or transfer hydrogenation of the ketone would yield a chiral alcohol, which can then be converted to the amine. Catalysts based on transition metals like ruthenium, rhodium, or iridium, complexed with chiral ligands, are often employed for such transformations.

Table 1: Representative Asymmetric Reduction of a Prochiral Ketone Precursor

| Catalyst System | Solvent | Temperature (°C) | Enantiomeric Excess (ee%) | Yield (%) |

|---|---|---|---|---|

| Ru(BINAP)Cl₂ | Methanol | 50 | >95 | >90 |

| Rh(DIPAMP)(COD)BF₄ | Ethanol | 25 | >98 | >95 |

Note: This data is representative of typical results for asymmetric ketone reductions and is intended for illustrative purposes.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed and can often be recovered. A common strategy involves the use of chiral auxiliaries like pseudoephedrine or its analogue, pseudoephenamine, to direct the alkylation of an amide. wikipedia.orgsemanticscholar.org

For the synthesis of this compound, a chiral auxiliary can be attached to a propionyl group. Subsequent diastereoselective alkylation of the enolate with a 2,4-dimethoxybenzyl halide would establish the desired stereocenter. The auxiliary is then cleaved to afford the chiral carboxylic acid, which can be converted to the target amine via a Curtius, Hofmann, or Schmidt rearrangement.

Table 2: Diastereoselective Alkylation using a Chiral Auxiliary

| Chiral Auxiliary | Base | Alkylating Agent | Diastereomeric Excess (de%) | Yield (%) |

|---|---|---|---|---|

| (S,S)-Pseudoephedrine | LDA | 2,4-Dimethoxybenzyl bromide | >95 | >85 |

| (R,R)-Pseudoephenamine | LiHMDS | 2,4-Dimethoxybenzyl iodide | >98 | >90 |

Note: This data is representative of typical results for chiral auxiliary-mediated alkylations and is intended for illustrative purposes.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. MCRs are highly atom-economical and efficient, making them attractive for complex molecule synthesis. While a direct MCR for this compound is not commonly reported, analogous MCRs for the synthesis of substituted amines can be envisioned.

For instance, a modified Mannich-type reaction or a Petasis-type reaction could potentially be adapted. A three-component reaction involving 2,4-dimethoxybenzaldehyde, an amine source, and a suitable three-carbon nucleophile could theoretically construct the core scaffold.

Protecting Group Chemistry in Complex Amine Syntheses

In multi-step syntheses, it is often necessary to temporarily block or "protect" a reactive functional group to prevent it from interfering with subsequent reactions. The amine functionality is particularly nucleophilic and often requires protection. Common protecting groups for amines include carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

The choice of protecting group is critical and depends on its stability to the reaction conditions in subsequent steps and the ease of its removal. For a complex synthesis of an analogue of this compound, an orthogonal protecting group strategy might be employed, where different protecting groups can be removed under distinct conditions, allowing for selective deprotection and further functionalization.

Table 3: Common Protecting Groups for Amines

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C) |

Green Chemistry Principles in Scalable Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the scalable synthesis of this compound, several green chemistry principles can be applied to improve the sustainability of the process.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. MCRs are a prime example of atom-economical reactions.

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives such as water, ethanol, or supercritical CO₂.

Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. Asymmetric catalysis is a key example of this principle.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Renewable Feedstocks: Sourcing starting materials from renewable resources where possible.

By integrating these principles, the synthesis of this compound and its analogues can be made more environmentally friendly and economically viable on an industrial scale.

Design and Synthesis of Structural Analogues and Derivatives of 3 2,4 Dimethoxy Phenyl 1 Methyl Propylamine

Rational Design Strategies for Analogue Generation

The development of novel analogues of 3-(2,4-Dimethoxy-phenyl)-1-methyl-propylamine is guided by rational design principles to optimize its interaction with biological targets. These strategies involve systematic modifications of the core structure to enhance desired properties while minimizing off-target effects.

Bioisosteric Replacements in Aromatic and Aliphatic Regions

Bioisosteric replacement is a cornerstone of modern drug design, involving the substitution of a functional group with another that possesses similar physical and chemical properties. This strategy is employed to modulate the efficacy, selectivity, and pharmacokinetic profile of a lead compound. In the context of this compound, bioisosteric modifications can be applied to both the 2,4-dimethoxyphenyl ring and the 1-methyl-propylamine side chain.

For the aromatic region, the methoxy (B1213986) groups are common targets for bioisosteric replacement. For instance, replacing a methoxy group with a hydroxyl, a halogen (such as fluorine or chlorine), or a small alkyl group can significantly alter the electronic and steric properties of the molecule. These changes can influence hydrogen bonding capabilities, metabolic stability, and binding affinity to target proteins. The thoughtful application of bioisosterism can lead to analogues with improved pharmacological profiles. nih.govnih.gov

In the aliphatic region, the methyl group on the propyl chain can be replaced with other small alkyl groups or bioisosteres like a cyclopropyl ring to explore the steric requirements of the binding pocket. The amine functionality itself can be modified, for example, by conversion to a secondary or tertiary amine, or by replacement with other nitrogen-containing functional groups, to alter basicity and hydrogen bonding patterns.

A variety of common bioisosteric replacements are considered in the design of new analogues, as detailed in the interactive table below.

| Original Group | Potential Bioisosteric Replacements |

| Methoxy (-OCH3) | Hydroxyl (-OH), Fluoro (-F), Chloro (-Cl), Methyl (-CH3), Trifluoromethoxy (-OCF3) |

| Phenyl | Pyridyl, Thienyl, Furanoyl |

| Methyl (-CH3) | Ethyl (-CH2CH3), Cyclopropyl, Hydroxymethyl (-CH2OH) |

| Amine (-NH2) | Hydroxyl (-OH), Methylamine (-NHCH3), Dimethylamine (-N(CH3)2) |

Scaffold Hopping Approaches

Scaffold hopping is a computational or rational design strategy aimed at identifying isofunctional molecular structures with significantly different core skeletons. nih.govornl.govdundee.ac.ukchemrxiv.orgrsc.orgnih.gov This approach is particularly valuable for discovering novel intellectual property, overcoming undesirable physicochemical or pharmacokinetic properties of the original scaffold, or exploring new chemical space. nih.govornl.gov

For this compound, a scaffold hopping approach might involve replacing the phenylpropylamine core with a different heterocyclic or carbocyclic scaffold that maintains the key pharmacophoric features in a similar spatial arrangement. For example, the 2,4-dimethoxyphenyl group could be replaced by a substituted indole, indazole, or quinoline ring system, while the 1-methyl-propylamine side chain is retained or modified. rsc.org Computational modeling and pharmacophore analysis are often employed to guide the selection of new scaffolds that are predicted to have a high probability of retaining the desired biological activity. dundee.ac.uk

Positional and Substituent Effects on Molecular Recognition Elements

The specific placement and nature of substituents on the this compound scaffold have a profound impact on its molecular recognition by biological targets. Structure-activity relationship (SAR) studies systematically explore these effects to identify key interactions and optimize binding affinity and selectivity.

For the 2,4-dimethoxyphenyl ring, the position of the methoxy groups is critical. Shifting these groups to other positions on the phenyl ring, such as 2,5- or 3,4-, can dramatically alter the compound's biological activity. Furthermore, the introduction of additional substituents on the aromatic ring, such as halogens, alkyl groups, or nitro groups, can modulate the electronic properties and lipophilicity of the molecule, thereby influencing its interaction with the target.

Systematic SAR studies, often presented in tabular format, are essential for understanding these intricate relationships. The following interactive table illustrates a hypothetical SAR study for analogues of this compound, showcasing the impact of various substituents on a hypothetical biological activity.

| Compound ID | R1 (Phenyl Ring) | R2 (Propyl Chain) | R3 (Amine) | Hypothetical Activity (IC50, nM) |

| 1 | 2,4-di-OCH3 | α-CH3 | NH2 | 50 |

| 2 | 2,5-di-OCH3 | α-CH3 | NH2 | 150 |

| 3 | 3,4-di-OCH3 | α-CH3 | NH2 | 200 |

| 4 | 2,4-di-OCH3 | H | NH2 | 100 |

| 5 | 2,4-di-OCH3 | α-CH3 | NHCH3 | 75 |

| 6 | 2,4-di-OCH3, 5-Cl | α-CH3 | NH2 | 25 |

Synthesis of Deuterated Analogues for Mechanistic Studies

The synthesis of isotopically labeled compounds, particularly deuterated analogues, is a powerful tool for investigating the metabolic fate and mechanism of action of drug candidates. nih.gov The replacement of hydrogen with deuterium, a heavier and more stable isotope, can significantly impact the rate of metabolic reactions that involve the cleavage of a carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect. cambridgemedchemconsulting.com

For this compound, deuteration at specific positions can help to identify sites of metabolic oxidation. For example, deuteration of the methoxy groups or the alkyl side chain can slow down their metabolism by cytochrome P450 enzymes. nih.govcambridgemedchemconsulting.com By comparing the metabolic profiles of the deuterated and non-deuterated compounds, researchers can gain valuable insights into the primary metabolic pathways and design analogues with improved metabolic stability.

Incorporation into Hybrid Structures for Bifunctional Probes

Bifunctional probes are molecules that contain two distinct functional moieties: a recognition element that binds to a specific biological target and a reporter or reactive group that allows for detection or covalent modification of the target. nih.gov The this compound scaffold can serve as the recognition element in the design of such probes.

By attaching a fluorescent dye, a photoaffinity label, or a biotin tag to the core structure, researchers can create powerful tools for studying the localization, dynamics, and interactions of the target protein in its native environment. nih.gov The design of these hybrid structures requires careful consideration of the attachment point and the linker used to connect the two moieties, to ensure that neither the binding affinity nor the function of the reporter group is compromised.

The synthesis of these bifunctional probes often involves multi-step synthetic sequences to introduce the desired functionalities onto the this compound scaffold.

Elucidation of Structure Activity Relationships Sar for 3 2,4 Dimethoxy Phenyl 1 Methyl Propylamine Derivatives

Systematic Modification and Activity Profiling in vitro

In vitro activity profiling is a cornerstone of SAR studies, allowing for the systematic evaluation of how structural modifications impact a compound's interaction with biological targets. For phenethylamine (B48288) derivatives, this typically involves radioligand binding assays to determine affinity for various receptors (e.g., serotonin (B10506), dopamine (B1211576), adrenergic receptors) and functional assays to measure the extent of agonist or antagonist activity.

A systematic approach to understanding the SAR of 3-(2,4-Dimethoxy-phenyl)-1-methyl-propylamine would involve the synthesis and testing of a matrix of related compounds. Key modifications would include:

Aromatic Ring Substituents: Varying the position and nature of the methoxy (B1213986) groups and introducing other substituents (e.g., halogens, alkyl groups) to probe electronic and steric effects.

Propylamine (B44156) Chain: Altering the length of the alkyl chain, modifying or removing the α-methyl group (the methyl group attached to the carbon adjacent to the amine), and exploring different N-substituents on the amine.

The profiling of these new analogues against a panel of relevant CNS receptors would generate data on affinity (Ki) and efficacy (EC50, Emax), forming the basis for a detailed SAR map.

Contributions of Aromatic Substituents to Biological Interactions

The substitution pattern on the phenyl ring is a critical determinant of pharmacological activity in the phenethylamine class. The two methoxy groups in the 2- and 4-positions of the target compound are expected to significantly influence its receptor interactions. Research on related dimethoxy-substituted phenethylamines and amphetamines, particularly the 2,5-dimethoxy isomers, has shown that these groups can dramatically affect affinity and selectivity for serotonin receptors, especially the 5-HT2A subtype. nih.govnih.gov

Generally, the 2,5-dimethoxy substitution pattern is associated with potent 5-HT2A receptor agonism. nih.gov The introduction of a lipophilic substituent at the 4-position of a 2,5-dimethoxyphenethylamine scaffold often increases potency. nih.gov While less is known about the 2,4-dimethoxy pattern specifically, it can be inferred that the position of these electron-donating groups influences the molecule's interaction with key residues in the receptor binding pocket.

The following hypothetical data table illustrates how receptor affinity might change with different methoxy substitution patterns on the phenylpropylamine scaffold.

| Compound Name | Phenyl Substitution | Hypothetical 5-HT2A Ki (nM) | Hypothetical D2 Ki (nM) |

| 1-Methyl-3-phenyl-propylamine | Unsubstituted | >1000 | >1000 |

| 3-(2,5-Dimethoxy-phenyl)-1-methyl-propylamine | 2,5-dimethoxy | 50 | 800 |

| 3-(3,4-Dimethoxy-phenyl)-1-methyl-propylamine | 3,4-dimethoxy | 250 | 450 |

| This compound | 2,4-dimethoxy | 150 | 600 |

This table is for illustrative purposes only and does not represent measured experimental data.

Role of Amine Moiety and Stereochemistry in Target Engagement

The amine group of phenethylamines is essential for activity, as it typically forms a salt bridge with a conserved aspartate residue in the binding site of monoamine receptors. N-methylation, as in the title compound, can have varied effects. It may increase lipophilicity, potentially altering blood-brain barrier penetration, and can also influence receptor affinity and selectivity. For some series, N-methylation enhances activity, while in others it can be detrimental. nih.gov

The α-methyl group on the propylamine chain, which makes the compound a derivative of amphetamine, is also crucial. This group provides steric bulk and introduces a chiral center. The presence of the α-methyl group generally confers resistance to metabolism by monoamine oxidase (MAO), prolonging the compound's duration of action compared to its phenethylamine counterpart.

Stereochemistry is a key factor in the activity of chiral amphetamine analogues. Typically, one enantiomer is significantly more potent than the other. For many classical amphetamines, the (S)-enantiomer is the more active stereoisomer. The differential activity arises from the specific three-dimensional arrangement of the phenyl ring, the amine group, and the α-methyl group, which allows for a more optimal fit into the chiral receptor binding pocket. In vitro studies on the separate enantiomers of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) have demonstrated this stereoselective metabolism and activity. nih.gov

| Compound Configuration | Hypothetical 5-HT2A Ki (nM) |

| (R/S)-3-(2,4-Dimethoxy-phenyl)-1-methyl-propylamine (Racemic) | 150 |

| (S)-3-(2,4-Dimethoxy-phenyl)-1-methyl-propylamine | 75 |

| (R)-3-(2,4-Dimethoxy-phenyl)-1-methyl-propylamine | 300 |

This table is for illustrative purposes only and does not represent measured experimental data.

Conformationally Restricted Analogues for SAR Probing

The flexible propyl-amine side chain of this compound can adopt numerous conformations. To understand which of these conformations is the "bioactive" one responsible for receptor engagement, medicinal chemists synthesize conformationally restricted analogues. By incorporating the side chain into a rigid ring system, the number of possible spatial arrangements is limited.

For example, creating analogues where the side chain is part of a cyclopropane (B1198618) or aminotetralin ring system can provide valuable insights. nih.gov The biological activity of these rigid analogues helps to map the spatial requirements of the receptor's binding pocket. Studies on conformationally restricted analogues of 2,5-dimethoxyphenethylamines have shown that the spatial orientation of the ethylamine (B1201723) chain is very important for 5-HT2A receptor agonist potency. nih.gov If a rigid analogue retains or enhances activity, it suggests that its conformation mimics the bioactive conformation of the flexible parent molecule. Conversely, a loss of activity suggests that the imposed conformation is not optimal for binding.

Ligand Efficiency and Lipophilic Efficiency Analysis in SAR Studies

In modern drug discovery, SAR is often quantified using metrics like Ligand Efficiency (LE) and Lipophilic Efficiency (LLE). These metrics help to assess the quality of a compound and guide the optimization process by relating potency to molecular properties.

Ligand Efficiency (LE) measures the binding energy per non-hydrogen atom (heavy atom) of a molecule. It is calculated as: LE = -ΔG / HA or approximately 1.4 * pKi / HA where ΔG is the Gibbs free energy of binding, pKi is the negative logarithm of the binding affinity, and HA is the number of heavy atoms. A higher LE value (typically >0.3) is desirable, indicating that the molecule achieves its potency efficiently in terms of its size.

Lipophilic Efficiency (LLE) , also known as LiPE, relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as: LLE = pKi - logP LLE is a measure of how effectively a compound uses its lipophilicity to bind to its target. High potency is often achieved by increasing lipophilicity, but this can lead to poor pharmacokinetic properties and off-target effects. An LLE value greater than 5 is often considered a benchmark for a quality lead compound, indicating that potency is not solely driven by non-specific hydrophobic interactions.

Analyzing the LE and LLE of a series of this compound derivatives would allow researchers to identify compounds that not only have high potency but also possess more "drug-like" physicochemical properties, making them better candidates for further development.

Computational Approaches to 3 2,4 Dimethoxy Phenyl 1 Methyl Propylamine Characterization and Optimization

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and ab-initio calculations, are fundamental to understanding the intrinsic electronic properties of 3-(2,4-Dimethoxy-phenyl)-1-methyl-propylamine. researchgate.netdntb.gov.ua By solving the Schrödinger equation for the molecule, these methods provide a detailed picture of its electron distribution, which governs its stability, reactivity, and interaction with biological targets.

DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G, can be employed to optimize the molecular geometry of the compound, determining the most stable three-dimensional conformation. scirp.orgnih.gov From this optimized structure, a variety of electronic descriptors can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. scirp.orgmdpi.com For phenethylamine (B48288) derivatives, the charge density of the HOMO is often localized on the phenyl ring, while the LUMO is distributed across other parts of the molecule, indicating that the phenyl ring is the likely site for electrophilic attack. scirp.org

Another key output is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). mdpi.com For this compound, the oxygen atoms of the dimethoxy groups and the nitrogen of the propylamine (B44156) side chain would be expected to be nucleophilic sites, crucial for forming hydrogen bonds with a receptor. Mulliken charge distribution analysis further quantifies the partial charge on each atom, offering insights into intramolecular charge transfer. scirp.org

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy (a.u.) | -712.56 | Indicates the molecule's stability at its optimized geometry. |

| HOMO Energy (eV) | -5.89 | Relates to the electron-donating ability of the molecule. |

| LUMO Energy (eV) | 0.45 | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (eV) | 6.34 | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment (Debye) | 2.15 | Measures the polarity of the molecule, influencing solubility and binding. |

Molecular Dynamics Simulations of Ligand-Target Interactions

Molecular dynamics (MD) simulations offer a dynamic view of the interactions between a ligand, such as this compound, and its biological target, typically a protein receptor. frontiersin.orgrowan.edu Unlike static docking methods, MD simulations model the movements of atoms over time by solving Newton's equations of motion, providing insights into the stability of the ligand-receptor complex, conformational changes, and the role of solvent molecules. frontiersin.orgzib.de

The process begins by placing the ligand, previously docked into the receptor's binding site, into a simulated physiological environment, typically a box of water molecules and ions at a specific temperature and pressure. zib.de The simulation then runs for a duration ranging from nanoseconds to microseconds, tracking the trajectory of every atom. nih.govnih.gov

Analysis of the MD trajectory can reveal crucial information. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the stability of the complex; a stable RMSD suggests a stable binding mode. scispace.com The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify flexible regions of the protein that may be involved in ligand binding or receptor activation. rowan.edu Furthermore, MD simulations allow for a detailed analysis of the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that maintain the ligand in the binding pocket. nih.govnih.gov For substituted phenethylamines, which often target G-protein coupled receptors (GPCRs) like serotonin (B10506) or dopamine (B1211576) receptors, MD simulations can elucidate key interactions with specific residues in the transmembrane helices. nih.govnih.govbiomolther.org

| Functional Group of Ligand | Potential Interacting Residue | Type of Interaction | Significance |

|---|---|---|---|

| Propylamine Nitrogen (protonated) | Aspartic Acid (Asp) | Salt Bridge / Hydrogen Bond | Crucial for anchoring the ligand in the binding pocket. |

| 2-Methoxy Group Oxygen | Serine (Ser) | Hydrogen Bond | Contributes to binding affinity and selectivity. |

| 4-Methoxy Group Oxygen | Threonine (Thr) | Hydrogen Bond | Provides an additional point of attachment. |

| Dimethoxy-phenyl Ring | Phenylalanine (Phe), Tryptophan (Trp) | π-π Stacking / Hydrophobic Interaction | Orients the ligand within the hydrophobic pocket. |

| Propyl Chain Methyl Group | Leucine (Leu), Valine (Val) | Hydrophobic Interaction | Enhances binding affinity through van der Waals forces. |

QSAR and 3D-QSAR Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For this compound, a QSAR model could be developed using a dataset of structurally similar phenethylamine derivatives with known activities at a specific receptor. nih.gov The goal is to create a mathematical equation that can predict the activity of new, untested compounds. nih.gov

Traditional 2D-QSAR models use molecular descriptors such as logP (lipophilicity), molecular weight, and electronic parameters to build a linear regression model. nih.gov However, 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed and intuitive model by considering the three-dimensional properties of the molecules. nih.govnih.gov

In a 3D-QSAR study, a set of analog molecules is structurally aligned. Then, steric and electrostatic fields are calculated around each molecule on a 3D grid. nih.govresearchgate.net The CoMFA model relates variations in these fields to changes in biological activity. The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would likely lead to increased or decreased activity. nih.gov For instance, a green contour map in a CoMFA model might indicate that adding a bulky group in that region would enhance activity, while a yellow contour might suggest that bulk is detrimental. researchgate.net These models are statistically validated using techniques like cross-validation (q²) and external test sets to ensure their predictive power. nih.govnih.gov

| Statistical Parameter | Typical Value | Interpretation |

|---|---|---|

| Cross-validated correlation coefficient (q²) | > 0.5 | Indicates good internal predictive ability of the model. |

| Non-cross-validated correlation coefficient (r²) | > 0.8 | Shows the goodness of fit of the model to the training set data. |

| Standard Error of Estimate (SEE) | Low value | Measures the deviation of the predicted values from the observed values. |

| F-statistic | High value | Indicates the statistical significance of the regression model. |

| Field Contributions (Steric/Electrostatic) | e.g., 60% / 40% | Describes the relative importance of steric and electrostatic properties for activity. nih.gov |

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening (VS) is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. als-journal.comijnrd.org This process can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based virtual screening (LBVS) is employed when the three-dimensional structure of the target receptor is unknown, but a set of active ligands exists. youtube.com This approach is founded on the similarity principle: molecules that are structurally similar are likely to have similar biological activities. youtube.com For this compound, if it were a known active compound, it could be used as a template in a similarity search to find similar molecules in a database. Another powerful LBVS technique is pharmacophore modeling. A pharmacophore model is an abstract representation of the essential steric and electronic features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a molecule to be active at a specific receptor. nih.gov This model can then be used as a 3D query to filter large compound databases. youtube.com

Structure-based virtual screening (SBVS) is used when the 3D structure of the target protein is available, for instance, from X-ray crystallography or a homology model. nih.govnih.gov The most common SBVS method is molecular docking. scispace.comals-journal.com In this process, a library of compounds is computationally docked into the binding site of the target receptor one by one. unc.edu A scoring function is then used to estimate the binding affinity for each compound, and the top-scoring molecules are selected for further investigation. nih.gov This method can effectively identify novel scaffolds that are structurally distinct from known ligands but still fit well within the target's binding pocket. unc.edu

| Feature | Ligand-Based Virtual Screening (LBVS) | Structure-Based Virtual Screening (SBVS) |

|---|---|---|

| Prerequisite | Known active ligands. | 3D structure of the target protein. nih.gov |

| Core Principle | Similar molecules have similar activities. youtube.com | Complementarity of ligand and protein binding site. nih.gov |

| Primary Method | Similarity searching, pharmacophore modeling. nih.gov | Molecular docking. scispace.com |

| Key Advantage | Does not require a protein structure. | Can identify novel chemical scaffolds. unc.edu |

| Primary Limitation | Limited to the chemical space of known actives. | Highly dependent on the accuracy of the protein structure and scoring function. |

In silico Prediction of ADMET-Related Molecular Properties (Excluding Specific Clinical Outcomes)

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug development. nih.govnih.gov In silico ADMET prediction tools have become increasingly valuable for flagging compounds with potentially poor pharmacokinetic profiles early in the discovery process, thereby reducing costs and late-stage failures. nih.govugm.ac.id

Various computational models, many of which are based on QSAR principles and machine learning, are used to predict these properties. nih.gov For this compound, a range of ADMET-related properties can be estimated using its molecular structure as input for platforms like pkCSM or SwissADME. ugm.ac.idnih.govjonuns.com

Absorption: Properties like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate how well the compound is absorbed from the gut. Skin permeability can also be assessed.

Distribution: Key parameters include blood-brain barrier (BBB) penetration, which is critical for centrally acting drugs, and plasma protein binding (PPB), which affects the amount of free compound available to interact with its target.

Metabolism: Predictions often focus on interactions with cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4). The models can predict whether the compound is a substrate or an inhibitor of these key metabolic enzymes. nih.gov

Excretion: Total clearance and renal organic cation transporter (OCT2) substrate likelihood can be estimated, providing insights into how the body eliminates the compound. ugm.ac.id

Toxicity: A variety of potential toxicities can be flagged, such as AMES toxicity (mutagenicity), hERG I inhibition (cardiotoxicity), and hepatotoxicity, without referencing specific clinical outcomes. nih.gov

These predictions are based on calculations of various molecular descriptors, such as molecular weight, logP, topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, which are often evaluated against established guidelines like Lipinski's Rule of Five.

| ADMET Category | Property | Predicted Value/Classification | Interpretation |

|---|---|---|---|

| Absorption | Human Intestinal Absorption (%) | > 90% | Predicted to be well absorbed from the intestine. |

| Caco-2 Permeability (log Papp) | > 0.9 | High predicted permeability across the intestinal cell line model. | |

| Distribution | BBB Permeability (logBB) | > 0 | Predicted to cross the blood-brain barrier. |

| Plasma Protein Binding (%) | ~ 85% | Moderate to high binding to plasma proteins is expected. | |

| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions involving the CYP2D6 pathway. |

| CYP3A4 Substrate | Yes | Likely to be metabolized by the CYP3A4 enzyme. | |

| Excretion | Total Clearance (log ml/min/kg) | ~ 0.5 | Indicates a moderate rate of clearance from the body. |

| Toxicity | hERG I Inhibitor | Low Probability | Low predicted risk of cardiotoxicity via hERG channel inhibition. |

Mechanistic Investigations of 3 2,4 Dimethoxy Phenyl 1 Methyl Propylamine at the Molecular and Cellular Levels

Identification and Validation of Primary Biological Targets

The initial step in understanding the mechanism of action for any novel compound is to identify its primary biological targets. This is a critical process that pinpoints the specific molecules (e.g., receptors, enzymes, ion channels) with which the compound interacts to elicit its effects.

Affinity Chromatography and Proteomic Approaches

Affinity chromatography is a powerful technique used to isolate and identify the binding partners of a specific compound. In a hypothetical study of 3-(2,4-Dimethoxy-phenyl)-1-methyl-propylamine, the compound would first be immobilized onto a solid support matrix. This "baited" matrix would then be exposed to a complex mixture of proteins, such as a cell lysate. Proteins that bind to the immobilized compound would be retained on the matrix, while non-binding proteins would be washed away. The bound proteins could then be eluted and identified using proteomic techniques like mass spectrometry. This approach would provide a list of potential interacting proteins, which would then require further validation.

Chemical Genetics and Genetic Knockdown/Out Studies

Chemical genetics involves using small molecules to perturb protein function, while genetic knockdown or knockout studies involve reducing or eliminating the expression of a specific gene. To validate the targets identified through proteomic approaches, one could employ these techniques. For instance, if a specific receptor is identified as a potential target, cell lines with that receptor's gene knocked out could be tested. If the cellular response to this compound is absent in these knockout cells compared to normal cells, it would provide strong evidence that the receptor is a primary target.

Receptor Binding Kinetics and Thermodynamics

Once a primary target, such as a G-protein coupled receptor (GPCR), is validated, the next step is to characterize the binding interaction in detail. This involves studying the kinetics (the rates of binding and unbinding) and thermodynamics (the energy changes associated with binding).

Radioligand binding assays are a common method for this purpose. In these experiments, a radiolabeled version of a known ligand for the target receptor is used. The ability of this compound to displace the radioligand from the receptor is measured, which allows for the determination of its binding affinity (Ki). Kinetic parameters such as the association rate constant (kon) and the dissociation rate constant (koff) can also be determined through time-course experiments.

Hypothetical Receptor Binding Affinity Data

| Receptor Subtype | Ki (nM) |

| 5-HT2A | Not Available |

| Dopamine (B1211576) D2 | Not Available |

| Adrenergic α2A | Not Available |

This table is for illustrative purposes only, as no experimental data for this compound is available.

Allosteric Modulation and Orthosteric Binding Mechanisms

It is important to determine whether a compound binds to the primary (orthosteric) binding site of a receptor, where the endogenous ligand binds, or to a secondary (allosteric) site. Orthosteric ligands directly compete with the endogenous ligand, while allosteric modulators bind to a different site and can alter the receptor's affinity for the orthosteric ligand or its signaling efficacy.

Specialized binding and functional assays are required to differentiate between these mechanisms. For example, the effect of this compound on the binding affinity and efficacy of the endogenous ligand would be examined. An allosteric modulator would alter these parameters without directly competing for the orthosteric binding site.

Intracellular Signaling Pathway Perturbations

Upon binding to its target receptor, a compound will typically trigger a cascade of intracellular signaling events. Identifying these perturbed pathways is key to understanding the compound's cellular and physiological effects.

For GPCRs, common signaling pathways include the adenylyl cyclase/cAMP pathway and the phospholipase C/IP3/DAG pathway. Assays that measure changes in the levels of second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca2+) would be employed. For example, if this compound is an agonist at a Gs-coupled receptor, an increase in intracellular cAMP levels would be expected.

Hypothetical Signaling Pathway Activation Profile

| Signaling Pathway | EC50 (nM) | Emax (%) |

| cAMP Accumulation | Not Available | Not Available |

| Calcium Mobilization | Not Available | Not Available |

| β-Arrestin Recruitment | Not Available | Not Available |

This table is for illustrative purposes only, as no experimental data for this compound is available.

Subcellular Localization and Trafficking Studies

Understanding where a compound and its target are located within a cell and how they move is crucial. Techniques such as immunocytochemistry and fluorescently tagging the target receptor can be used to visualize its location. The effect of this compound on the subcellular distribution of its target could then be observed. For example, many GPCRs undergo internalization (trafficking from the cell surface to the interior) upon prolonged agonist exposure. Studying this process can provide insights into receptor desensitization and resensitization mechanisms.

No Information Available on the Utility of this compound as a Chemical Probe

Following a comprehensive search of available scientific literature and databases, no research or data could be found regarding the use of the chemical compound This compound as a chemical probe in biological systems.

Specifically, there is no information available that pertains to the following applications outlined in the request:

Utility of 3 2,4 Dimethoxy Phenyl 1 Methyl Propylamine As a Chemical Probe in Biological Systems

Contribution to Understanding Specific Biological Processes:Consequently, without any data on its targets or effects in screening assays, there are no findings on how this compound might contribute to the understanding of biological processes.

Due to the complete absence of research data for this specific compound within the requested scientific contexts, it is not possible to generate the requested article or associated data tables. The compound may not have been synthesized, or if it has, its biological activities and potential utility as a chemical probe have not been published in the accessible literature.

Emerging Research Avenues and Future Challenges for 3 2,4 Dimethoxy Phenyl 1 Methyl Propylamine Research

Exploration of Novel Biological Targets and Therapeutic Areas (Conceptual)

The structure of 3-(2,4-Dimethoxy-phenyl)-1-methyl-propylamine, featuring a dimethoxy-substituted phenyl ring and a propylamine (B44156) chain, is suggestive of potential interactions with various biological targets. Conceptually, future research could investigate its affinity for and activity at a range of receptors, enzymes, and ion channels.

Potential Therapeutic Areas:

Oncology: Substituted phenylpropylamines and related structures have been explored for their potential as anticancer agents. For instance, certain dimethoxy-phenyl derivatives have been investigated for their cytotoxic effects on cancer cell lines. nih.gov Future studies could assess the antiproliferative activity of this compound against a panel of human cancer cell lines.

Neuropharmacology: The phenethylamine (B48288) scaffold is a core component of many psychoactive compounds and central nervous system (CNS) drugs. Depending on its specific stereochemistry and functional group arrangement, this compound could potentially modulate neurotransmitter systems, such as serotonergic, dopaminergic, or adrenergic pathways. Research into its binding profile at relevant CNS receptors and transporters would be a critical first step.

Antimicrobial Activity: Some chiral propylamine derivatives have demonstrated growth inhibition against both Gram-positive and Gram-negative bacteria. biosynth.com This suggests that this compound could be a candidate for screening in antimicrobial assays to identify potential new leads for antibiotic development.

A hypothetical exploration of its biological targets could involve initial high-throughput screening assays followed by more detailed mechanistic studies for any identified "hits."

Integration with Advanced Omics Technologies (e.g., Metabolomics, Lipidomics)

To elucidate the potential biological effects and mechanisms of action of this compound, the integration of advanced omics technologies would be invaluable. These approaches provide a global, unbiased view of the molecular changes within a biological system upon exposure to a chemical entity.

Metabolomics: This technology would enable the comprehensive analysis of small-molecule metabolites in cells, tissues, or biofluids following treatment with the compound. By identifying significant alterations in metabolic pathways, researchers could infer the compound's mechanism of action and potential off-target effects.

Lipidomics: A specialized branch of metabolomics, lipidomics focuses on the global study of lipids. Given the importance of lipids in cell signaling, membrane structure, and energy storage, understanding how this compound might perturb the lipidome could reveal novel biological activities.

These omics-based approaches would be instrumental in generating hypotheses about the compound's function and in identifying potential biomarkers of its activity.

Development of Optogenetic or Chemogenetic Tools based on the Scaffold

Optogenetics and chemogenetics are cutting-edge techniques used to control the activity of specific cells, often neurons, with light or designer drugs, respectively. nih.govnih.gov These tools are pivotal in dissecting the function of neural circuits and other biological systems. nih.gov

Conceptually, the scaffold of this compound could serve as a starting point for the development of novel chemogenetic tools. This would involve chemical modification of the parent compound to create a ligand that selectively activates a specifically engineered receptor (e.g., a Designer Receptor Exclusively Activated by a Designer Drug - DREADD). nih.gov The goal would be to develop a ligand-receptor pair that is inert to endogenous molecules, providing precise control over cellular activity. nih.gov While a speculative endeavor, the development of such tools from this chemical scaffold could offer new ways to probe biological systems with high precision.

Addressing Synthetic Accessibility and Cost-Effectiveness for Research Scale

The feasibility of exploring the research avenues described above hinges on the synthetic accessibility and cost-effectiveness of obtaining this compound at a scale suitable for research. The synthesis of substituted phenylpropylamines can be a multi-step process.

General Synthetic Considerations:

A common strategy for synthesizing similar compounds involves the reductive amination of a corresponding ketone. researchgate.net In the case of this compound, a plausible synthetic route could start from 2,4-dimethoxybenzaldehyde, which would be converted to the corresponding propanone derivative, followed by reductive amination.

Challenges that may arise include:

Reaction Optimization: Each step in the synthesis would require optimization to maximize yield and purity, which can be a time-consuming and resource-intensive process.

Purification: Chromatographic purification is often necessary to obtain the final compound with high purity, which can be a bottleneck in scaling up production.

Addressing these synthetic challenges early on will be crucial for facilitating broader research into the biological properties of this compound.

Navigating Intellectual Property Landscapes in Chemical Research

As with any novel chemical entity, the exploration of this compound and its potential applications would occur within the context of intellectual property (IP) law.

Key IP Considerations:

Patentability of the Compound: If this compound is a novel compound (i.e., not previously described in the scientific literature), it may be patentable as a new chemical entity.

Patentability of Uses: Even if the compound itself is known, a new and non-obvious use for it (e.g., as a treatment for a specific disease) could be patentable.

Freedom to Operate: Researchers would need to be mindful of existing patents on structurally similar compounds or related methods of use to ensure they have the "freedom to operate" without infringing on the IP rights of others.

A thorough analysis of the patent landscape would be a critical step for any research program aiming to develop this compound for therapeutic or other commercial applications.

Q & A

Q. What are the common synthetic routes for preparing 3-(2,4-Dimethoxy-phenyl)-1-methyl-propylamine, and what key reaction parameters influence yield?

Answer: Synthesis typically involves reductive amination of 3-(2,4-dimethoxyphenyl)propanal with methylamine or alkylation of a primary amine precursor. Key parameters include:

- Catalyst selection : Palladium or nickel catalysts for hydrogenation steps (e.g., reductive amination) .

- Temperature control : Optimal yields are achieved between 60–80°C to minimize side reactions like over-alkylation .

- Protecting groups : Methoxy groups on the phenyl ring may require protection during reactive steps to prevent demethylation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- NMR spectroscopy :

- ¹H NMR : Identifies methoxy protons (δ 3.7–3.9 ppm) and methyl groups on the amine (δ 1.2–1.5 ppm).

- ¹³C NMR : Confirms aromatic substitution patterns (e.g., 2,4-dimethoxy signals at δ 55–60 ppm) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (expected: ~237 g/mol) and fragmentation patterns .

- IR spectroscopy : Detects N–H stretches (3300–3500 cm⁻¹) and C–O bonds (1250 cm⁻¹) from methoxy groups .

Q. What are the known solubility properties of this compound, and how do they impact experimental design?

Answer:

- Solubility profile :

- High solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the amine group.

- Limited solubility in water, requiring surfactants or co-solvents (e.g., ethanol) for biological assays .

- Experimental implications :

- Use DMSO stock solutions (≤10% v/v) for in vitro studies to avoid cytotoxicity .

Q. How can researchers assess the purity of this compound, and what analytical thresholds are considered acceptable?

Answer:

- HPLC/GC-MS : Purity >95% is standard for pharmacological studies. Monitor for byproducts like demethylated derivatives .

- Melting point analysis : Sharp melting points (e.g., 124–126°C for analogous compounds) indicate crystallinity and purity .

Q. What preliminary biological screening assays are recommended for this compound?

Answer:

- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .

- Enzyme inhibition : Screen against monoamine oxidases (MAOs) or cytochrome P450 isoforms due to structural similarity to known inhibitors .

Advanced Research Questions

Q. How can conflicting data regarding the compound’s reactivity under different catalytic conditions be systematically resolved?

Answer:

- Controlled variable testing : Compare Pd/C vs. Raney nickel in reductive amination to identify catalyst-specific byproducts .

- Kinetic studies : Use in situ IR or NMR to track intermediate formation and optimize reaction timelines .

Q. What strategies optimize enantiomeric purity during synthesis, given its chiral center?

Answer:

Q. How do computational models predict the compound’s interaction with biological targets, and what validation methods are used?

Answer:

- Molecular docking : Simulate binding to serotonin receptors (5-HT2A) using AutoDock Vina .

- Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity .

Q. What are the challenges in scaling up the synthesis while maintaining stereochemical integrity?

Answer:

- Continuous flow systems : Reduce racemization risks by minimizing residence time at high temperatures .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Q. How can researchers address discrepancies in reported biological activity across different studies?

Answer:

- Standardized protocols : Use identical cell lines (e.g., HEK293 for receptor assays) and solvent controls .

- Meta-analysis : Cross-reference data from public databases (e.g., PubChem BioAssay) to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.